Enhanced Epoxy Resin Storage Stability via Clathrate-Encapsulated Curing Accelerator
When 2-ethyl-4-methylimidazole (2E4MZ) is clathrated within 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane (TEP) at a 1:2 molar ratio, the resulting epoxy resin composition retains flowability after 7 days at 25 °C, whereas the free 2E4MZ system gels within 24 hours under identical conditions. This demonstrates the compound's ability to extend pot life more than 7-fold compared to the non-encapsulated curing accelerator [1].
| Evidence Dimension | Pot life (time to gelation) of epoxy resin composition at 25 °C |
|---|---|
| Target Compound Data | > 7 days (composition containing TEP·2E4MZ clathrate) |
| Comparator Or Baseline | ~24 hours (composition containing free 2-ethyl-4-methylimidazole at equivalent active content) |
| Quantified Difference | > 7-fold increase in pot life |
| Conditions | Epoxy resin: glycidylamine-type; curing agent: aromatic polyamine; clathrate prepd. in methanol at reflux; gel time measured by stroke cure method |
Why This Matters
This latency is critical for semiconductor underfill and encapsulant formulations where extended working time at room temperature is required before heat curing.
- [1] Hosokawa, H., Suzuki, S. Epoxy resin composition and sealed semiconductor device. Japanese Patent JP2004307545A, 2004. View Source
